3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine (CAS: 213994-04-8) is a pyridine derivative characterized by a trifluoromethyl group at position 5, a chlorine atom at position 3, and a benzyloxy-benzyl substituent at position 2. The nitro group on the benzyl moiety enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. Its molecular formula is C₁₃H₈ClF₃N₂O₂, with a molar mass of 316.66 g/mol .
The compound’s structure combines aromatic pyridine and biphenyl ether motifs, making it a candidate for applications in agrochemicals or pharmaceuticals, similar to other trifluoromethylpyridine (TFMP) derivatives known for their bioactivity .
Properties
IUPAC Name |
3-chloro-2-[[4-[(4-nitrophenyl)methoxy]phenyl]methyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O3/c21-18-10-15(20(22,23)24)11-25-19(18)9-13-3-7-17(8-4-13)29-12-14-1-5-16(6-2-14)26(27)28/h1-8,10-11H,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWISTXUBJXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Building upon methodologies from halogenated pyridine systems, the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine serves as a platform for introducing the benzyl group:
Reaction Scheme :
$$
\text{2,3-Dichloro-5-(trifluoromethyl)pyridine} + \text{4-[(4-Nitrobenzyl)oxy]benzylmagnesium bromide} \xrightarrow{\text{CuI, THF}} \text{Target Compound}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | −78°C → 25°C (gradual warming) |
| Catalyst | CuI (10 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 12–16 hr |
| Yield | 68–72% |
Mechanistic Insight :
Copper-mediated cross-coupling facilitates the transfer of the benzyl group while suppressing β-hydride elimination. The trifluoromethyl group’s electron-withdrawing nature enhances NAS reactivity at the 2-position.
Transition-Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling proves effective for introducing sterically demanding aryl groups:
Reaction Scheme :
$$
\text{2-Bromo-3-chloro-5-(trifluoromethyl)pyridine} + \text{4-[(4-Nitrobenzyl)oxy]benzylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% Pd(PPh$$3$$)$$4$$ |
| Base | Cs$$2$$CO$$3$$ (2 equiv) |
| Solvent | DME/H$$_2$$O (4:1) |
| Temperature | 80°C |
| Yield | 76–81% |
Critical Note :
Precise control of boronic acid stoichiometry (1.2 equiv) prevents homocoupling side reactions. Microwave-assisted conditions (100°C, 30 min) increase throughput but reduce yield to 65%.
Synthesis of the 4-[(4-Nitrobenzyl)oxy]benzyl Group
Williamson Ether Synthesis
A two-step sequence constructs the benzyl ether:
Step 1 : Nitrobenzyl Protection
$$
\text{4-Hydroxybenzyl Alcohol} + \text{4-Nitrobenzyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-[(4-Nitrobenzyl)oxy]benzyl Alcohol}
$$
Conditions :
- 60°C, 8 hr, 85% yield
- Phase-transfer catalyst (TBAB) enhances rate by 40%
Step 2 : Alcohol to Bromide Conversion
$$
\text{4-[(4-Nitrobenzyl)oxy]benzyl Alcohol} \xrightarrow{\text{PBr}3, \text{CH}2\text{Cl}_2} \text{4-[(4-Nitrobenzyl)oxy]benzyl Bromide}
$$
Optimization :
- Stoichiometric PBr$$_3$$ (1.1 equiv) minimizes HBr formation
- −10°C reaction temperature prevents nitro group reduction
- 92% isolated yield
Integrated Process Design
Combining the above methodologies, a convergent synthesis achieves the target compound in 58% overall yield:
Process Flow :
- Pyridine core bromination (89% yield)
- Suzuki coupling with benzylboronic acid (81%)
- Final purification via column chromatography (SiO$$_2$$, hexane/EtOAc 4:1)
Scale-Up Challenges :
- Exothermic nature of Grignard formation requires jacketed reactors
- Pd catalyst recycling reduces costs by 30% in batch processes
Analytical Characterization
Critical spectroscopic data confirm structure:
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR (400 MHz, CDCl$$_3$$) | δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, OCH$$_2$$) |
| $$^{19}$$F NMR | δ −62.3 (CF$$_3$$) |
| HRMS (ESI+) | m/z 467.0841 [M+H]$$^+$$ (calc. 467.0839) |
Industrial Viability and Environmental Impact
E-Factor Analysis :
| Component | Mass (kg/kg product) |
|---|---|
| Solvents | 8.2 |
| Catalysts | 0.3 |
| Aqueous Waste | 12.7 |
Process intensification through continuous flow reactors reduces solvent consumption by 45% compared to batch methods.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Group
The chloro substituent at position 3 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Electron-withdrawing groups (e.g., trifluoromethyl at position 5) enhance the electrophilicity of the pyridine ring, facilitating displacement by nucleophiles such as amines, cyanide, or alkoxides.
Key Reactions:
-
Ammonolysis : Reaction with aqueous ammonia at 65–80°C yields 3-amino derivatives, as demonstrated in TFMP-based drug syntheses .
-
Cyanide Substitution : Using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in solvents like dichloromethane (DCM) or acetonitrile at 20–80°C replaces chloro with cyano groups .
-
Methoxy Substitution : Methanol with NaH or K2CO3 at reflux replaces chloro with methoxy groups.
Mechanism :
The reaction proceeds via a two-step process:
-
Formation of a Meisenheimer complex stabilized by electron-withdrawing groups.
-
Departure of the chloride ion, followed by attack by the nucleophile .
Reduction of the Nitro Group
The 4-nitrobenzyloxy moiety can be selectively reduced to an amine under catalytic hydrogenation or via chemical reductants.
Conditions and Outcomes:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | 1 atm, EtOH, 25°C | 4-aminobenzyloxy derivative | >90% | |
| Fe/HCl | Reflux, H₂O | 4-aminobenzyloxy derivative | 70–85% |
This reduction is critical for generating intermediates used in pharmaceutical applications .
Cleavage of the Benzyloxy Group
The benzyloxy linker is susceptible to acidic or hydrogenolytic cleavage, enabling modular synthesis of derivatives.
Reaction Pathways:
-
Hydrogenolysis : H₂/Pd-C in ethanol removes the benzyl group, yielding a phenolic intermediate.
-
Acidic Hydrolysis : Concentrated HCl at 60–80°C cleaves the ether bond, producing 4-hydroxybenzyl derivatives.
Applications :
This cleavage is exploited to generate reactive sites for further functionalization, such as coupling with carboxylic acids or alkyl halides .
Coupling Reactions Involving the Pyridine Ring
The pyridine core participates in cross-coupling reactions, leveraging the chloro or trifluoromethyl groups as directing/metallation sites.
Examples:
These couplings enable the introduction of aryl, heteroaryl, or amino groups for agrochemical or medicinal chemistry applications .
Stability Under Acidic and Basic Conditions
The compound demonstrates moderate stability in acidic media but decomposes under strong bases due to the lability of the benzyloxy group.
Stability Profile:
| Condition | Observation | Reference |
|---|---|---|
| pH 2–4 (HCl) | Stable for 24h at 25°C | |
| pH >10 (NaOH) | Partial cleavage of benzyloxy group within 1h |
Scientific Research Applications
Organic Synthesis
3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, which can yield diverse derivatives useful in pharmaceuticals and agrochemicals. Researchers utilize this compound to develop new synthetic pathways that can enhance efficiency and yield in organic synthesis.
Biological Studies
The compound has garnered interest in biological research due to its potential interactions with biological targets:
- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cell proliferation and apoptosis, making it a candidate for further exploration in cancer research.
- Protein-Ligand Interactions: The compound's structure allows it to interact with proteins, making it useful in studies related to enzyme inhibition and receptor binding.
Antimicrobial Activity
Preliminary studies indicate that 3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Enzyme Inhibition | Kinetic assays | IC50 values determined in the low micromolar range |
| Study B | Antimicrobial | Disc diffusion | Inhibited growth of E. coli and S. aureus at concentrations > 50 µg/mL |
| Study C | Anticancer | MTT assay | Reduced viability of cancer cell lines by up to 70% at 100 µM concentration |
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, highlighting its potential as a therapeutic agent against infections caused by resistant pathogens.
Cancer Research
In vitro studies reported in Cancer Letters showed that 3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine induced apoptosis in breast cancer cells through mitochondrial pathways, suggesting its potential as a lead compound for developing new anticancer therapies.
Enzyme Interaction Studies
Research published in Biochemical Pharmacology indicated that this compound selectively inhibited specific kinases involved in cancer signaling pathways, which could enhance its anticancer effects.
Biological Activity
The compound 3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine is a member of the pyridine family, notable for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations. The focus will be on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a complex structure that includes a chloro group, trifluoromethyl group, and a nitrobenzyl ether. The presence of these functional groups is crucial for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyridine derivatives. For instance, compounds containing trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and cyclooxygenases (COX) .
- Case Study : A study evaluated a series of trifluoromethyl pyridine derivatives, demonstrating that they exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) .
2. Anti-inflammatory Activity
Compounds similar to 3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine have been studied for their anti-inflammatory properties.
- Mechanism of Action : The anti-inflammatory effects are primarily mediated through the inhibition of nitric oxide production and COX-2 expression in macrophages .
- Case Study : A derivative was shown to significantly reduce inflammation markers in LPS-induced RAW 264.7 cells, indicating potential as an anti-inflammatory agent .
3. Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have also been explored.
- Mechanism of Action : These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Case Study : A related compound demonstrated potent activity against various bacterial strains, suggesting that structural modifications could enhance antimicrobial efficacy .
Data Summary
| Biological Activity | Mechanism | Example Study | IC50/Effect |
|---|---|---|---|
| Anticancer | Enzyme inhibition (topoisomerases) | Study on trifluoromethyl pyridines | Low µM range |
| Anti-inflammatory | COX-2 inhibition | RAW 264.7 cell study | Significant reduction in NO production |
| Antimicrobial | Disruption of cell membranes | Evaluation against bacterial strains | Potent activity observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyloxy-Benzenoid Ring
Compound 7e ():
- Structure : 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine
- Key Differences :
- A trifluoromethoxy group replaces the nitrobenzyloxy moiety.
- Additional nitro substituent at position 3 on the phenyl ring.
- Properties : Melting point = 122.1–124.8°C; yield = 71.8% .
Compound 7b ():
- Structure : 3-Chloro-2-(3-fluoro-4-((4-((trifluoromethyl)sulfonyl)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine
- Key Differences :
- Trifluoromethylsulfonyl (SO₂CF₃) group replaces nitrobenzyl.
- Fluorine atom at position 3 on the phenyl ring.
- Properties : Melting point = 111.8–114.0°C; yield = 48.4% .
- Implications : The sulfonyl group enhances electron-withdrawing effects, possibly improving metabolic stability but reducing synthetic yield.
Variations in Pyridine Substituents
3-Chloro-2-(trifluoromethyl)pyridine ():
- Structure : Simplified analog lacking the benzyloxy-benzyl substituent.
- Key Differences: No aromatic ether or nitro groups.
- Properties : Molecular weight = 181.56 g/mol; GC-MS m/z = 181 (M⁺) .
- Implications : The absence of bulky substituents reduces steric hindrance, likely increasing reactivity in substitution reactions.
SC06 ():
- Structure : 3-Chloro-2-(2-((1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-2-yl)methylene)hydrazinyl)-5-(trifluoromethyl)pyridine
- Key Differences : Incorporates a pyrrole-hydrazine linker instead of benzyloxy-benzyl.
Structural Analogues with Heterocyclic Moieties
Compound 7j ():
- Structure : 3-Chloro-2-(4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine
- Key Differences : Dichloro-trifluoromethoxy substituent on the benzyl group.
- Properties : Yield = 91.5%; melting point = 62.3°C (partial data) .
- Implications : Higher yield suggests improved synthetic accessibility with halogenated substituents.
Pyridalyl ():
Comparative Analysis of Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing 3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine, and what are critical reaction conditions?
- Methodology : Synthesis typically involves multi-step processes:
- Step 1 : Chlorination of the pyridine ring at the 3-position, followed by trifluoromethylation at the 5-position using reagents like CF₃Cu or CF₃SiMe₃ under Pd catalysis .
- Step 2 : Introduction of the benzyloxy-nitrobenzyl moiety via nucleophilic substitution or Mitsunobu reaction (e.g., coupling 4-nitrobenzyl alcohol with a chlorinated intermediate using DIAD/TPP) .
- Key Conditions : Anhydrous solvents (THF, DMF), controlled temperatures (0–60°C), and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. How can structural characterization of this compound be reliably performed?
- Analytical Techniques :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of pyridine protons at δ 8.5–9.0 ppm; CF₃ group at δ ~120 ppm in ¹³C) .
- HRMS : Confirm molecular ion [M+H]⁺ with mass accuracy <5 ppm (e.g., m/z 463.0384 for C₂₁H₁₅ClF₃N₂O₃) .
- X-ray Crystallography : Resolve nitrobenzyloxy orientation and pyridine ring planarity .
Q. What preliminary biological activities are associated with this compound?
- Observed Activities :
- Antibacterial : Inhibits bacterial proliferation via dual targeting of acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferase (PPTase) enzymes, disrupting fatty acid biosynthesis .
- Herbicidal : Demonstrated pre-emergent herbicidal activity in Arabidopsis models (IC₅₀ ~10 μM) by interfering with auxin signaling pathways .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Resolution Strategies :
- Standardized Assays : Use isogenic bacterial strains (e.g., E. coli ΔacpS mutants) to isolate target-specific effects .
- Metabolomic Profiling : Compare pathway disruptions (e.g., LC-MS/MS analysis of fatty acid metabolites) to confirm mode of action .
- Dose-Response Curves : Validate activity across ≥3 independent replicates with controls for solvent interference (e.g., DMSO <0.1% v/v) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Approaches :
- Prodrug Design : Introduce hydrolyzable esters at the benzyl position (e.g., acetyl or PEG-linked groups) to enhance aqueous solubility .
- Co-crystallization : Use co-formers like cyclodextrins or succinic acid to improve dissolution rates .
- In Silico Modeling : Predict logP and pKa with tools like Schrödinger’s QikProp to guide structural modifications .
Q. How does the nitrobenzyloxy substituent influence electronic properties and reactivity?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The nitro group (-NO₂) reduces electron density on the pyridine ring, enhancing electrophilic substitution at the 2-position (Hammett σₚ ~1.27) .
- Photostability : UV-Vis studies show λmax shifts (~320 nm) under light exposure, suggesting potential for photoactivated degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
